Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate
Overview
Description
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is a chemical compound with the molecular formula C₉H₁₇NO₃ and a molecular weight of 187.24 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a hydroxyl group, and a methyl group attached to the azetidine ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method includes the reaction of this compound with appropriate reagents to form the desired azetidine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow processes and the use of automated systems to control reaction parameters .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate has several scientific research applications, including:
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity and function. The azetidine ring can also interact with various biomolecules, affecting their structure and activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate: Similar structure but with a different substitution pattern on the azetidine ring.
Tert-butyl 3-hydroxy-2-ethylazetidine-1-carboxylate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various applications in research and industry.
Biological Activity
Tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate (TBM) is an organic compound characterized by its unique azetidine ring structure, molecular formula , and a molar mass of approximately 187.24 g/mol. This compound contains a tert-butyl group, a hydroxyl group, and a carboxylate functional group, which contribute to its chemical reactivity and potential biological activity. This article reviews the biological activity of TBM, focusing on its interactions with biological targets, potential therapeutic applications, and relevant research findings.
Structural Features
The structural features of TBM include:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Tert-butyl Group : Enhances lipophilicity and influences reactivity.
- Hydroxyl Group : Contributes to its potential biological activity.
Physical Properties
Property | Value |
---|---|
Molecular Formula | C₉H₁₇NO₃ |
Molar Mass | 187.24 g/mol |
Density | ~1.1 g/cm³ |
Boiling Point | ~263 °C |
LogP | 0.33 (moderate hydrophobicity) |
Interaction Studies
Preliminary investigations into TBM's biological activity have focused on its binding affinity with various biological targets, particularly enzymes involved in metabolic pathways. While specific kinetic studies are still needed, initial results suggest that TBM may interact with key metabolic enzymes, potentially influencing their activity.
Antioxidant Potential
Research has indicated that compounds with similar structural features to TBM exhibit antioxidant properties. For example, azetidine derivatives containing hydroxyl groups have been studied for their ability to scavenge free radicals, indicating that TBM may also possess antioxidant capabilities .
Target of Action
The tert-butyl group in TBM is known for its unique reactivity patterns, which may influence the compound's interactions with biological targets. This group is often involved in biosynthetic and biodegradation pathways, potentially affecting enzyme mechanisms and protein-ligand interactions.
Mode of Action
The exact mode of action for TBM remains under investigation. However, the presence of functional groups such as hydroxyl and carboxylate suggests that it could participate in various biochemical reactions that modulate biological processes.
Comparative Analysis
To better understand the uniqueness of TBM within its class of compounds, a comparative analysis with structurally similar azetidines is presented below:
Compound Name | CAS Number | Key Features |
---|---|---|
Tert-butyl (2S)-3-hydroxy-2-methylazetidine-1-carboxylate | 171919-81-6 | Similar structure; different stereochemistry |
Tert-butyl (2R)-3-hydroxy-2-methylazetidine-1-carboxylate | 1354955 | Enantiomeric form; potential differences in activity |
Tert-butyl (2R,3R)-3-hydroxy-2-methylazetidine-1-carboxylate | 99770589 | Different stereochemistry; variations in pharmacological effects |
This table illustrates how variations in stereochemistry can lead to significant differences in biological activity among azetidine derivatives.
Properties
IUPAC Name |
tert-butyl 3-hydroxy-2-methylazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6-7,11H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLFUJCDADLZAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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